molecular formula C11H10ClN3OS B387379 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 313531-89-4

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B387379
CAS RN: 313531-89-4
M. Wt: 267.74g/mol
InChI Key: XEDBMOCWFUTDSS-UHFFFAOYSA-N
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Description

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promise as a potential drug candidate due to its ability to interact with various biological targets.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have garnered attention as potential anticancer agents. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively. 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide demonstrates in vitro and/or in vivo efficacy against cancer models. Researchers have explored its impact on specific molecular targets, and clinical trials have assessed its effectiveness in cancer patients .

Antimicrobial Properties

Thiadiazole-containing compounds often exhibit antimicrobial activity. In the case of our compound, it has been evaluated against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (C. albicans) . These findings highlight its potential as an antimicrobial agent.

Anti-Inflammatory and Analgesic Effects

Certain derivatives of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide have demonstrated anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects .

Bioisosteric Potential

The bioisosteric relationship between thiadiazole and pyrimidine/oxadiazole contributes to the compound’s pharmacological versatility. Its ability to mimic these moieties allows for diverse interactions with biological targets, leading to a broad spectrum of activities .

Drug Development

Thiadiazole-containing drugs are already in clinical use. Examples include diuretics like acetazolamide and methazolamide, as well as antibiotics such as cefazedone and cefazolin sodium. The presence of the sulfur atom enhances their liposolubility and cellular membrane permeability .

Synthesis of Indole Derivatives

Interestingly, the compound’s structure includes an indole moiety. Indole derivatives play a crucial role in medicinal chemistry. Researchers have explored synthetic routes involving indole scaffolds, which could further enhance the compound’s potential applications .

properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDBMOCWFUTDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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